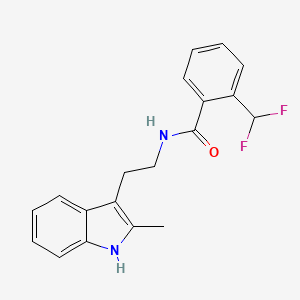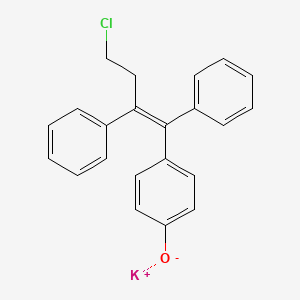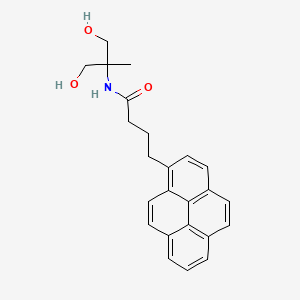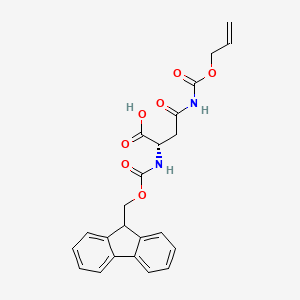
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is a synthetic derivative of L-asparagine, an amino acid. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine typically involves the following steps:
Protection of the Amino Group: The amino group of L-asparagine is first protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting L-asparagine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain amide group is then protected using the allyloxycarbonyl (Alloc) group. This step involves reacting the Fmoc-protected L-asparagine with Alloc-Cl in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-asparagine are reacted with Fmoc-Cl and Alloc-Cl under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine can undergo various chemical reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to yield free L-asparagine. Fmoc deprotection is typically achieved using a base like piperidine, while Alloc deprotection can be done using palladium catalysts.
Substitution Reactions: The compound can participate in substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium catalysts in the presence of a nucleophile like morpholine.
Major Products Formed
Fmoc Deprotection: Free amino group of L-asparagine.
Alloc Deprotection: Free side chain amide group of L-asparagine.
Wissenschaftliche Forschungsanwendungen
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is widely used in scientific research, particularly in the fields of:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The protecting groups allow for selective reactions, facilitating the construction of complex peptide sequences.
Biological Studies: It is used in studies involving protein structure and function, as the protected amino acid can be incorporated into peptides and proteins.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents, particularly those targeting specific proteins or enzymes.
Wirkmechanismus
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions at the amino and side chain amide groups, allowing for selective reactions at other sites. This selective protection is crucial for the stepwise synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-asparagine: Similar to the compound but lacks the allyloxycarbonyl group.
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-((allyloxy)carbonyl)-L-lysine: Another amino acid derivative with similar protecting groups but based on lysine instead of asparagine.
Uniqueness
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N4-((allyloxy)carbonyl)-L-asparagine is unique due to the presence of both Fmoc and Alloc protecting groups, which provide dual protection and allow for more complex synthetic routes in peptide synthesis. This dual protection strategy is particularly useful in the synthesis of peptides with multiple reactive sites, enabling precise control over the chemical reactions.
Eigenschaften
Molekularformel |
C23H22N2O7 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H22N2O7/c1-2-11-31-23(30)25-20(26)12-19(21(27)28)24-22(29)32-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,24,29)(H,27,28)(H,25,26,30)/t19-/m0/s1 |
InChI-Schlüssel |
PWGFPXMGYQYOCM-IBGZPJMESA-N |
Isomerische SMILES |
C=CCOC(=O)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
C=CCOC(=O)NC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


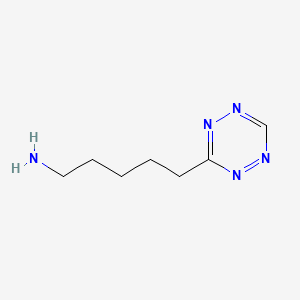
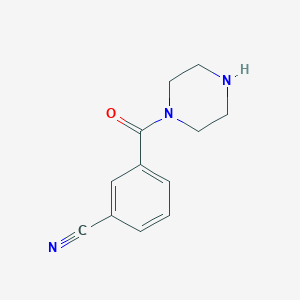
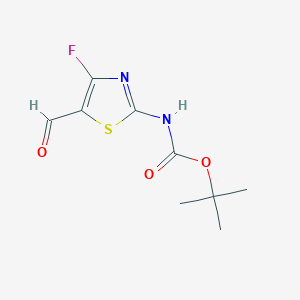
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
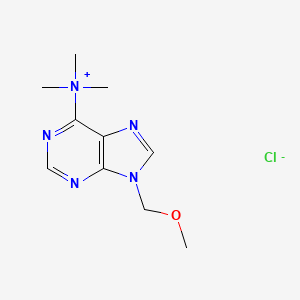
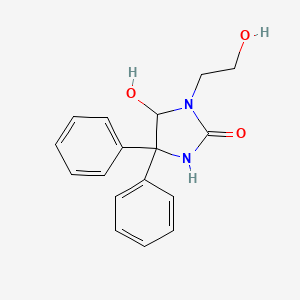


![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
